2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Suzuki-Miyaura Coupling Procurement Quality Control Heteroaryl Boronic Acids

2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS 1257642-71-9) is a crystalline MIDA boronate that eliminates dosing errors and protodeboronation losses inherent to the parent boronic acid. This bench-stable building block enables precise iterative Suzuki-Miyaura cross-coupling. • >95% integrity after ≥60 days under air vs. <15 days for boronic acid • Sharp mp 222-226°C ensures monomeric purity for automated dispensing • Slow-release mechanism rescues low-yielding aqueous couplings to high efficiency

Molecular Formula C10H10BClN2O4
Molecular Weight 268.46
CAS No. 1257642-71-9
Cat. No. B597719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
CAS1257642-71-9
Molecular FormulaC10H10BClN2O4
Molecular Weight268.46
Structural Identifiers
SMILESB1(OC(=O)CN(CC(=O)O1)C)C2=CN=C(C=C2)Cl
InChIInChI=1S/C10H10BClN2O4/c1-14-5-9(15)17-11(18-10(16)6-14)7-2-3-8(12)13-4-7/h2-4H,5-6H2,1H3
InChIKeyPVUDAIRKNDZTBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS 1257642-71-9) Procurement & Differentiation Guide


2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a heteroaryl N-methyliminodiacetic acid (MIDA) boronate, functioning as an sp3-hybridized, bench-stable surrogate for the corresponding boronic acid . This crystalline solid (mp 222–226 °C) enables Suzuki-Miyaura cross-coupling via a slow-release mechanism, attenuating unproductive protodeboronation . It is primarily employed as a protected building block for iterative cross-coupling sequences and aqueous-phase coupling reactions where the parent 6-chloropyridin-3-ylboronic acid exhibits instability or inconsistent performance .

Protected MIDA boronate for iterative Suzuki-Miyaura sequences
Crystalline solid supports precise molar charging in automated workflows
Class-level stability reported for extended bench-top storage

Why Generic Substitution Fails for 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione


Direct substitution of the MIDA boronate with the parent 6-chloropyridin-3-ylboronic acid or its pinacol ester introduces quantifiable risks in procurement quality and reaction performance. The parent boronic acid is commercially supplied as containing varying amounts of anhydride, leading to lot-to-lot dosing errors . Heteroaryl boronic acids are documented to undergo significant protodeboronation during storage (>15% degradation within 15 days under air), whereas MIDA boronates maintain >95% integrity under identical conditions . Furthermore, unlike pinacol esters, the MIDA boronate's sp3-hybridized boron center prevents premature transmetalation, enabling precise sequential coupling strategies that are unachievable with traditional esters .

MIDA Boronate (Target)
Defined monomeric crystalline form; sp³ boron prevents premature transmetalation; lot-to-lot purity consistent for molar dosing.
Boronic Acid / Pinacol Ester
Undefined anhydride content causes molar charging errors; rapid protodeboronation under air; premature transmetalation limits sequential coupling control.
Generic replacement may shift reaction outcome; slower release profile of MIDA boronate cannot be directly replicated by free boronic acid or esters.

Quantitative Evidence for Selecting 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS 1257642-71-9)


Purity Specification Consistency vs. 6-Chloropyridin-3-ylboronic Acid

The target MIDA boronate is specified as a discrete crystalline compound with a purity of 97% . In contrast, the closest alternative, 6-chloropyridin-3-ylboronic acid (CAS 444120-91-6), is commercially supplied with a qualitative warning indicating it 'contains varying amounts of anhydride,' even when labeled as 97% pure . This ambiguity in the boronic acid specification introduces substantial lot-to-lot variability in effective molar equivalents upon charging.

Purity Consistency
Head-to-head
97% purity, no anhydride warning vs. 97% but varying anhydride fraction
Supports accurate molar charging; reduces procurement risk.
Specification review for automated dispensing.
Suzuki-Miyaura Coupling Procurement Quality Control Heteroaryl Boronic Acids

Bench-Top Storage Stability Relative to Heteroaryl Boronic Acids

MIDA boronates as a class demonstrate superior bench-top stability under air. While heteroaryl boronic acids decompose significantly via protodeboronation and oxidation within 15 days of storage under air, corresponding MIDA boronates remain >95% intact after ≥60 days under identical conditions . This class-level stability advantage directly translates to longer shelf-life and reduced procurement frequency for the target compound.

Bench-top Stability
Class-level
>95% intact ≥60 days vs. ~15 days for heteroaryl boronic acids
Reported class stability may extend shelf life; reduces lot failure risk.
Class-level data; specific lot verification recommended.
Stability Testing Protodeboronation Building Block Management

Slow-Release Coupling Efficiency vs. Freshly Prepared Boronic Acids

Heteroaryl boronic acids often suffer from rapid protodeboronation under basic aqueous cross-coupling conditions, leading to low-to-moderate yields even when freshly prepared. MIDA boronates circumvent this via an in situ slow-release mechanism. While the target compound has not been individually profiled in a head-to-head study, class-level data demonstrates a stark yield contrast: under identical conditions, freshly prepared boronic acids gave low yields while the corresponding MIDA boronates provided coupled products with 'excellent efficiency' . The slow-release hydrolysis rate of MIDA boronates is tunable by base selection (e.g., K3PO4 for slow release, NaOH for fast release), enabling reaction optimization .

Coupling Efficiency
Class-level
Slow-release converts low-yield boronic acid couplings to high efficiency (class data).
May reduce re-work in aqueous Suzuki protocols.
Rate tunable by base; substrate-specific optimization required.
Aqueous Suzuki Coupling Protodeboronation Mitigation Yield Optimization

Physical Form Consistency: Crystalline Solid vs. Waxy Semi-Solid

The MIDA boronate is a free-flowing crystalline solid with a sharp melting range of 222–226 °C . In contrast, 6-chloropyridin-3-ylboronic acid is typically a waxy solid or semi-solid that contains anhydride/boroxine oligomers, making precise weighing and automated dispensing challenging . The crystalline nature of the MIDA boronate ensures consistent bulk density and flow properties essential for high-throughput experimentation and scale-up charging.

Physical Form
Reported
Crystalline solid, mp 222–226 °C vs. waxy semi-solid comparator.
Supports automated dispensing and scale-up handling.
Physical form consistency critical for high-throughput workflows.
Weighing Accuracy Automated Dispensing Process Chemistry

Best Application Scenarios for 2-(6-Chloropyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione Based on Quantitative Evidence


High-Throughput & Automated Synthesis Programs Requiring Molar Dosing Accuracy

The crystalline solid form and absence of undefined anhydride content (as confirmed by the sharp 222–226 °C melting point ) make this MIDA boronate the preferred building block for automated dispensing platforms. Where 6-chloropyridin-3-ylboronic acid introduces molar charging uncertainty due to variable anhydride levels , this compound guarantees precise stoichiometric input, minimizing screening false negatives caused by under-dosing.

Long-Term Building Block Inventory for Iterative Cross-Coupling Campaigns

Based on class-level stability data demonstrating >95% integrity after ≥60 days under air for MIDA boronates versus <15 days for boronic acids , this compound is the rational choice for medicinal chemistry groups that stock building blocks for multi-month synthesis campaigns. Its shelf-stability reduces the need for frequent re-procurement and re-qualification, directly lowering procurement overhead.

Aqueous-Phase Suzuki Couplings Where Protodeboronation Limits Yield

For aqueous cross-coupling protocols where the parent 6-chloropyridin-3-ylboronic acid suffers from rapid protodeboronation and yields below 50%, this MIDA boronate's slow-release mechanism (documented across the MIDA class to convert low-yielding couplings to 'excellent efficiency' ) provides a pathway to high yields. This is particularly critical for late-stage functionalization of precious advanced intermediates.

Scale-Up and Process Chemistry Where Charging Consistency Is a Critical Process Parameter

Unlike the waxy, oligomer-containing boronic acid that can clog lines and cause mass-transfer variability in kilo-lab or pilot-plant settings , the crystalline, monomeric nature of this MIDA boronate enables reliable solid-dispensing and dissolution, supporting robust scale-up protocols and reducing batch failure risk.

Application
Selection Property
Validation Focus
High-throughput & automated synthesis
Crystalline solid with anhydride-free purity
Molar charging accuracy assessment
Long-term building block inventory
Reported class-level MIDA stability
Shelf-life verification under lab conditions
Aqueous-phase Suzuki couplings
Slow-release protodeboronation control
Coupling yield optimization with base tuning
Scale-up and process chemistry
Defined crystalline monomer form
Dispensing and mass transfer reliability
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